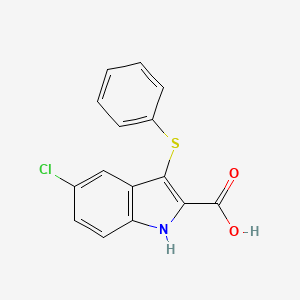

1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)-

Description

1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)- is a halogenated indole derivative characterized by a chlorine atom at position 5, a phenylthio (-SPh) group at position 3, and a carboxylic acid moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity.

Key structural features influencing activity include:

- Position 1: Often substituted with groups like benzyl or 4-chlorobenzyl to enhance receptor binding (e.g., nTZDpa in ).

- Position 3: The phenylthio group contributes to partial PPARγ agonism and metabolic modulation .

- Carboxylic acid moiety: Frequently modified to esters or amides to optimize pharmacokinetics .

Properties

IUPAC Name |

5-chloro-3-phenylsulfanyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-9-6-7-12-11(8-9)14(13(17-12)15(18)19)20-10-4-2-1-3-5-10/h1-8,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMGLXBTNXKAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449381 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-38-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.

Chlorination: The indole core is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.

Thioether Formation: The phenylthio group is introduced at the 3-position through a nucleophilic substitution reaction using thiophenol and a suitable base.

Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position via carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production methods for 5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

The applications of 1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio) are primarily in the realm of scientific research, particularly in the development of anticancer agents .

Anticancer Activity

- Indolin-2-ones: A study explored the synthesis of indolin-2-ones, which are crucial anticancer scaffolds, by combining them with 1,3,4-thiadiazole and aziridine. This synthesis involved creating 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones using bis(triphenylphosphine)palladium(II)dichloride as a catalyst to form a C–S bond .

- Broad-spectrum activity: The indolin-2-one compounds showed broad-spectrum activity against various cancer cell lines. Further evaluation revealed that one compound, IVc, exhibited potent activity against breast cancer cell lines, with an IC50 value of 1.47 μM .

- 5-Chloro-Indole-2-Carboxylate Derivatives: Research has also focused on 5-chloro-indole-2-carboxylate derivatives as inhibitors of mutant EGFR/BRAF pathways, which possess antiproliferative activity. These compounds were tested for cell viability, and the majority showed cell viability levels greater than 87% at 50 µM .

- Antiproliferative Effects: 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM, with certain derivatives outperforming others in inhibiting cancer cell lines. One compound, 3e (R = m-piperidin-1-yl), was particularly potent, with a GI50 of 29 nM, surpassing the reference erlotinib .

- LOX-IMVI Melanoma Cell Line Cytotoxicity Assay: Further tests against the LOX-IMVI melanoma cell line, which has BRAFV600E kinase overexpression, showed that indole-2-carboxylate derivatives have a high ability to reduce the viability of this cell line. Compound 3e exhibited potent antiproliferative activity with an IC50 value of 0.96 µM, followed by compound 3b with an IC50 value of 1.12 µM, in comparison to staurosporine (IC50 = 7.10 µM) .

Molecular Interactions

- The ligand 5-chloro-indole moiety stacks between amino acid residues Trp531 and Phe583 inside the hydrophobic pocket forming pi-H interaction with Val471 (4.09 Å) as well as hydrophobic interactions with Trp531, Phe583, Cys532, Ile463, Thr592, and Val471 .

- The chlorine atom forms a halogen bond interaction with the key amino acid residue Cys532 (3.27 Å) at the site gate .

- The ligand indole-2-carboxylate moiety forms ionic as well as H-bond interactions (3.13 Å) with the key amino acid Lys483 .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenylthio group and the indole core are crucial for its interaction with these targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 1

Analysis :

The addition of a 4-chlorobenzyl group at position 1 (nTZDpa) enhances PPARγ binding affinity and selectivity. This substitution induces a distorted receptor conformation, enabling partial agonism and distinct metabolic effects compared to full agonists like TZDs .

Substituent Variations at Position 3

Analysis: The phenylthio group in the parent compound is critical for PPARγ modulation, while bulkier substituents (e.g., thiazolidinone-ylidenemethyl) shift activity toward antiproliferative effects. The ethoxyphenyl-ethylamino group in C2 enables GSNOR inhibition, highlighting the role of electron-donating groups in targeting redox pathways .

Modifications to the Carboxylic Acid Moiety

Analysis: Esterification or amidation of the carboxylic acid enhances membrane permeability. For example, the ethyl ester derivative may serve as a prodrug, while amide linkages (e.g., thiazolidinone conjugates) improve target specificity .

Biological Activity

1H-Indole-2-carboxylic acid, 5-chloro-3-(phenylthio)- (CAS No. 118427-38-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antiviral agent, apoptosis inducer, and its mechanisms of action.

- Molecular Formula : C15H10ClNO2S

- Molecular Weight : 301.76 g/mol

- Structure : The compound features an indole core with a carboxylic acid group and a chlorophenylthio substituent, which contributes to its biological properties.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 1H-Indole-2-carboxylic acid derivatives, as HIV-1 integrase strand transfer inhibitors. For instance:

- Mechanism : These compounds chelate with Mg²⁺ ions in the active site of integrase, effectively impairing viral replication. A derivative demonstrated an IC50 value of 3.11 μM against integrase activity, indicating promising antiviral efficacy .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 1H-Indole-2-carboxylic acid derivative | 3.11 | Integrase inhibition |

Induction of Apoptosis

A series of indole-2-carboxylic acid derivatives have been identified as potent apoptosis inducers:

- Case Study : The compound 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide was shown to induce apoptosis in T47D breast cancer cells by arresting the cell cycle at G2/M phase and activating caspases . The structure-activity relationship (SAR) indicated that substitutions at specific positions on the indole ring significantly enhanced apoptotic activity.

| Compound | EC50 (μM) | GI50 (μM) | Mechanism |

|---|---|---|---|

| 5-chloro-3-methyl-indole derivative | 0.1 | 0.9 | Apoptosis induction via caspase activation |

Antioxidant and Antibacterial Properties

In addition to its antiviral and pro-apoptotic activities, indole derivatives have also been evaluated for their antioxidant and antibacterial properties:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-chloro-3-(phenylthio)-1H-indole-2-carboxylic acid?

- Methodology : Alkylation of precursor indolecarboxylic acids (e.g., 5-chloro-3-methylbenzofuran-2-carboxylic acid) with phenylthio-containing reagents under reflux conditions. For example, coupling with brominated phenylthio derivatives in acetic acid with sodium acetate as a catalyst .

- Characterization : Confirmed via NMR (e.g., δ 11.92 ppm for indole NH, δ 10.26 ppm for COOH) and mass spectrometry (e.g., ESI-MS m/z = 381.1 (M+H)+) .

Q. How is the compound characterized spectroscopically?

- Key techniques :

- IR spectroscopy : Peaks at ~3200 cm (OH/NH stretch), 1693 cm (C=O stretch) .

- NMR : Distinct aromatic proton shifts (e.g., δ 7.89 ppm for Cl-substituted indole protons) and coupling constants (e.g., ) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 225.0 (M) for hydrolyzed derivatives) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use face shields, gloves (tested under EN 166/NIOSH standards), and respiratory protection (e.g., P95 filters) to avoid inhalation or skin contact .

- Waste disposal : Neutralize acidic byproducts before disposal, and avoid release into drainage systems .

Advanced Research Questions

Q. How can synthetic yield be optimized for 5-chloro-3-(phenylthio)-1H-indole-2-carboxylic acid derivatives?

- Strategies :

- Catalyst screening : Sodium acetate enhances coupling efficiency in acetic acid .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for similar indole derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

- Approach :

- X-ray crystallography : Use SHELX software for structure refinement, especially for resolving torsional ambiguities in the phenylthio group .

- 2D NMR : Employ -HSQC or NOESY to assign overlapping proton signals (e.g., δ 7.10–7.54 ppm for aromatic protons) .

Q. What computational methods predict the compound’s bioactivity?

- Tools :

- Docking studies : Target myeloid cell leukemia 1 (Mcl1) or EGFR pathways using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., Cl and phenylthio groups) with antiproliferative activity .

Q. How does the phenylthio substituent influence the compound’s reactivity?

- Mechanistic insights :

- Electron withdrawal : The phenylthio group increases electrophilicity at C3, facilitating nucleophilic attacks (e.g., in thiazolidinone condensations) .

- Steric effects : Bulkier substituents reduce reaction rates in Suzuki-Miyaura couplings .

Key Notes

- Contradictory evidence : Some protocols report lower yields (~68%) for thiazolidinone condensations , while others achieve >95% yields via hydrolysis . This discrepancy may arise from differences in intermediate stability or purification methods.

- Unreliable sources : Data from commercial platforms (e.g., benchchem.com ) were excluded per the user’s directive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.